molecular formula C9H11NO B1368176 6-Methoxyindoline CAS No. 7556-47-0

6-Methoxyindoline

Cat. No. B1368176
CAS RN: 7556-47-0
M. Wt: 149.19 g/mol
InChI Key: GKFGHNMPMAXWQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described .


Molecular Structure Analysis

The molecular formula of 6-Methoxyindoline is C9H11NO . The InChI code is 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

6-Methoxyindoline is a solid at room temperature . Its molecular weight is 149.19 g/mol .

Scientific Research Applications

Photophysical Properties

6-Methoxyquinoline, a derivative of 6-methoxyindoline, exhibits significant photophysical properties. These properties have been studied in various solvents, revealing insights into the dynamics of photoinduced tautomerization and excited-state proton transfers. This research enhances our understanding of the behavior of 6-methoxyquinoline in different environments, relevant in fields like photochemistry and photophysics (Poizat et al., 2004).

Neurogenic Potential

Research into 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (a compound structurally related to 6-methoxyindoline) highlights its potential in stimulating early neurogenesis and neuronal maturation in vitro. This compound's effects are mediated through serotonergic and melatonergic stimulation, suggesting its application in neuroscientific research and potential therapeutic uses (de la Fuente Revenga et al., 2015).

Fluorescence Labeling and Analysis

6-Methoxy-4-quinolone, another oxidation product of 5-methoxyindole-3-acetic acid (related to 6-methoxyindoline), serves as a novel fluorophore. It demonstrates strong fluorescence in aqueous media, stable against light and heat, making it valuable for biomedical analysis. This compound's fluorescence intensity is unaffected by pH changes, providing a robust tool for various analytical applications (Hirano et al., 2004).

Melatonin Receptor Research

Research into melatonin analogues derived from 6H-isoindolo[2,1-a]indoles, closely related to 6-methoxyindoline, provides insights into the binding site nature of the melatonin receptor. These analogues offer valuable information on the receptor's affinity and potency, contributing to our understanding of melatonin's physiological and pharmacological roles (Faust et al., 2000).

Tubulin Polymerization Inhibition

A study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, closely related to 6-methoxyindoline, indicates its role as a tubulin inhibitor. This compound's antiproliferative activity against human cancer cells, as suggested by its effects on tubulin polymerization, opens avenues for cancer research and potential therapeutic applications (Minegishi et al., 2015).

Chloride Ion Sensing in Aqueous Media

6-Methoxyquinoline has been investigated for its potential as a sensor for detecting chloride ions in aqueous solutions. Its fluorescence quenching properties make it a promising candidate for environmental and analytical applications, particularly in water quality monitoring (Mehata & Tripathi, 2002).

Safety And Hazards

6-Methoxyindoline is classified as a dangerous substance. It has hazard statements H315-H318-H335, which indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFGHNMPMAXWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423808
Record name 6-Methoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyindoline

CAS RN

7556-47-0
Record name 6-Methoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1 M solution (0.18 ml) of a borane/tetrahydrofuran complex was added dropwise at 0° C. into a solution of 1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole (24 mg) in trifluoroacetic acid (1 ml) over 2 min followed by stirring at 0° C. for 30 min. Af ter the completion of the reaction, water (0.1 ml) was added thereto and the resulting reaction solution was concentrated under reduced pressure. The resulting residue was dissolved in a 2 N aqueous solution of sodium hydroxide and stirred at room temperature for 10 min. The mixture was extracted with methylene chloride. The organic layer was separated and dried over magnesium sulfate. After concentrating the solvent under reduced pressure, the resulting residue was purified by preparative TLC to give 1-[1-(4-fluorophenethyl)piperidin-4-yl)]-6-methoxyindoline (10 mg) (yield: 35%).
[Compound]
Name
solution
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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